molecular formula C13H12N2OS B2759175 4-ethyl-6-(methylsulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 877647-78-4

4-ethyl-6-(methylsulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2759175
CAS No.: 877647-78-4
M. Wt: 244.31
InChI Key: RFXJMPPUCIPPEG-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro pyrimidines This compound is characterized by its unique structure, which includes a benzofuro ring fused with a pyrimidine ring, along with ethyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, which facilitates the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines. These intermediates can then be aromatized in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired benzofuro pyrimidine .

Industrial Production Methods

While specific industrial production methods for 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Substitution: The ethyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the methylsulfanyl group.

    Substitution: Nucleophilic reagents such as sodium methoxide (MeONa) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-methylsulfanyl-1

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrimidine compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound may exert its effects by binding to these kinases and inhibiting their activity, thereby disrupting the signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both ethyl and methylsulfanyl groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-10-14-11-8-6-4-5-7-9(8)16-12(11)13(15-10)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJMPPUCIPPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SC)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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